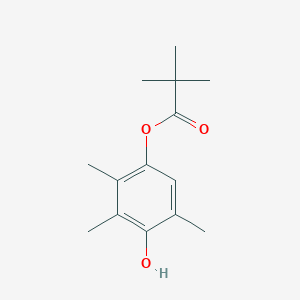

1-Pivaloyl-2,3,5-trimethylhydroquinone

Beschreibung

BenchChem offers high-quality 1-Pivaloyl-2,3,5-trimethylhydroquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pivaloyl-2,3,5-trimethylhydroquinone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-hydroxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-8-7-11(9(2)10(3)12(8)15)17-13(16)14(4,5)6/h7,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMQDNRRAHRPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565622 | |

| Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112109-69-0 | |

| Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Pivaloyl-2,3,5-trimethylhydroquinone (CAS 112109-69-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Pivaloyl-2,3,5-trimethylhydroquinone, a hydroquinone derivative with potential applications in organic synthesis and biochemical research. While detailed experimental data for this specific compound is not extensively available in public literature, this guide synthesizes known information, provides context based on related chemical structures, and outlines logical protocols for its synthesis and characterization. The document covers its physicochemical properties, a proposed synthetic route, expected spectral characteristics, and potential applications, with a focus on its role as a fine chemical intermediate and its potential as a modified antioxidant.

Introduction

1-Pivaloyl-2,3,5-trimethylhydroquinone, with the CAS number 112109-69-0, is an aromatic organic compound. It is structurally characterized by a 2,3,5-trimethylhydroquinone core where one of the hydroxyl groups is esterified with a pivaloyl group. This modification from the parent trimethylhydroquinone, a key intermediate in Vitamin E synthesis, suggests altered chemical and physical properties, including lipophilicity and reactivity. The introduction of the sterically hindered pivaloyl group can enhance stability and modulate the antioxidant potential of the hydroquinone moiety. This guide aims to consolidate the available information and provide expert-driven insights into the properties and potential utility of this compound.

Chemical and Physical Properties

While specific experimental data for 1-Pivaloyl-2,3,5-trimethylhydroquinone is limited, its fundamental properties can be summarized and others can be inferred from its structure and related compounds.

| Property | Value | Source |

| CAS Number | 112109-69-0 | [1][2] |

| Molecular Formula | C₁₄H₂₀O₃ | [1][2] |

| Molecular Weight | 236.31 g/mol | [1][2] |

| IUPAC Name | (4-hydroxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | [3] |

| SMILES | Cc1cc(OC(=O)C(C)(C)C)c(C)c(C)c1O | [3] |

| InChI | InChI=1S/C14H20O3/c1-8-7-11(9(2)10(3)12(8)15)17-13(16)14(4,5)6/h7,15H,1-6H3 | [3] |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | Inferred |

| Storage Temperature | Recommended to be stored in a dry, cool, and well-ventilated place. | [1] |

Synthesis and Mechanism

The synthesis of 1-Pivaloyl-2,3,5-trimethylhydroquinone can be logically achieved through the acylation of 2,3,5-trimethylhydroquinone with pivaloyl chloride. This is a standard esterification reaction.

Synthetic Pathway

Caption: Proposed synthesis of 1-Pivaloyl-2,3,5-trimethylhydroquinone.

Experimental Protocol: Acylation of 2,3,5-Trimethylhydroquinone

This protocol is a generalized procedure based on standard acylation reactions.

Materials:

-

2,3,5-Trimethylhydroquinone

-

Pivaloyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5-trimethylhydroquinone (1 equivalent) in anhydrous DCM.

-

Base Addition: Add the base (1.1-1.2 equivalents) to the solution and stir.

-

Acylation: Cool the mixture in an ice bath. Slowly add pivaloyl chloride (1 equivalent) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1-Pivaloyl-2,3,5-trimethylhydroquinone.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of the hydroquinone starting material.

-

Anhydrous Solvent: Pivaloyl chloride is moisture-sensitive and will hydrolyze.

-

Base: Neutralizes the HCl byproduct of the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing reactions.

-

Ice Bath: The reaction is exothermic; initial cooling helps to control the reaction rate and prevent side reactions.

Spectral Analysis (Predicted)

¹H NMR Spectroscopy

-

Aromatic Proton: A singlet peak is expected for the single proton on the aromatic ring.

-

Methyl Protons: Three distinct singlet peaks for the three methyl groups on the aromatic ring.

-

Pivaloyl Protons: A singlet peak integrating to nine protons for the tert-butyl group of the pivaloyl moiety.

-

Hydroxyl Proton: A broad singlet for the remaining hydroxyl group, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A peak in the ester carbonyl region (around 170-180 ppm).

-

Aromatic Carbons: Several peaks in the aromatic region, including those bonded to oxygen, methyl groups, and hydrogen.

-

Methyl Carbons: Peaks for the three methyl groups on the ring and the three equivalent methyl groups of the pivaloyl group.

-

Quaternary Carbon: A peak for the quaternary carbon of the tert-butyl group.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1750 cm⁻¹ for the ester carbonyl group.

-

C=C Stretch: Aromatic ring C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region for the C-O bonds of the ester and hydroxyl groups.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 236.31).

-

Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the pivaloyl group, and further fragmentation of the trimethylhydroquinone moiety. A prominent peak at m/z 57 corresponding to the tert-butyl cation is likely.

Potential Applications and Fields of Research

Intermediate in Organic Synthesis

The primary documented use of 1-Pivaloyl-2,3,5-trimethylhydroquinone is as a compound for organic synthesis.[1] The pivaloyl group can serve as a protecting group for one of the hydroxyls in 2,3,5-trimethylhydroquinone, allowing for selective reaction at the other hydroxyl group. This is particularly relevant in the synthesis of complex molecules where regioselectivity is crucial.

Modified Antioxidant Properties

Hydroquinones are known for their antioxidant properties, which arise from their ability to donate hydrogen atoms to free radicals.[4][5][6] The acylation of one hydroxyl group in 1-Pivaloyl-2,3,5-trimethylhydroquinone would likely modify its antioxidant activity compared to the parent trimethylhydroquinone. The increased lipophilicity due to the pivaloyl group could enhance its solubility in nonpolar environments, potentially making it a more effective antioxidant in lipid-based systems. Further research is needed to quantify its antioxidant efficacy.

Precursor for Bioactive Molecules

Given that 2,3,5-trimethylhydroquinone is a key precursor in the synthesis of Vitamin E, its derivatives, including 1-Pivaloyl-2,3,5-trimethylhydroquinone, could be explored as intermediates in the synthesis of novel Vitamin E analogs or other bioactive chroman derivatives.

Safety and Handling

While a specific safety data sheet for 1-Pivaloyl-2,3,5-trimethylhydroquinone is not widely available, general precautions for handling similar aromatic compounds and hydroquinone derivatives should be followed. A safety data sheet for the related compound 1-O-Hexyl-2,3,5-trimethylhydroquinone suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided.[7] It is recommended to wear appropriate personal protective equipment, including gloves and safety goggles.

Conclusion

1-Pivaloyl-2,3,5-trimethylhydroquinone is a fine chemical with potential utility in organic synthesis and as a modified antioxidant. Although detailed experimental data is sparse, its properties and reactivity can be reasonably predicted based on its chemical structure. The synthetic route via acylation of 2,3,5-trimethylhydroquinone is straightforward and based on well-established chemical principles. Further research into the specific properties and applications of this compound is warranted to fully elucidate its potential in various scientific and industrial fields.

References

-

Supporting Information. (n.d.). ScienceOpen. Retrieved January 12, 2026, from [Link]

-

Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]

-

Pivaloyl chloride | C5H9ClO | CID 62493. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Antioxidant Activity of Natural Hydroquinones. (2022, February 9). PMC - PubMed Central - NIH. Retrieved January 12, 2026, from [Link]

-

Antioxidant Activity of Natural Hydroquinones. (2022, February 9). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Antioxidant Activity of Natural Hydroquinones. (2022, February 9). PubMed. Retrieved January 12, 2026, from [Link]

-

Natural hydroquinones' antioxidant activity. (2022, March 26). Pulsus Group. Retrieved January 12, 2026, from [Link]

-

A general enantioselective route to the chamigrene natural product family. (n.d.). David E. White, Ian C. Stewart, Brinton A. Seashore-Ludlow, Robert H. Grubbs,* and Brian M. Stoltz. Retrieved January 12, 2026, from [Link]

-

H and 13 C NMR data of compounds 1 and 2. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

1H NMR and 13C NMR spectral date of compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Pivalyl chloride. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

The Antioxidant Activity from Hydroquinone Derivatives by the Synthesis of Cinnamomium Verum J.Presl Bark's Extracted. (2022, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 12, 2026, from [Link]

-

The FT-IR Spectrum for PVA/ 0.4 wt.% LiCl film According to Fig. 5... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis , Crystal Structure and Physico-chemical Properties of 3 , 3 ' - [ ( 4-hydroxyphenyl ) methyl ] bis- ( 4-hydroxy- 2H -chromen-2-one ) | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

CAS#:19956-76-4 | 4-(4-hydroxy-2,3,5-trimethylphenyl)-2,3,6-trimethylphenol. (2025, September 19). Chemsrc. Retrieved January 12, 2026, from [Link]

-

Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]

-

Trimethylhydroquinone | C9H12O2 | CID 12785. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

- 1. 1-PIVALOYL-2,3,5-TRIMETHYLHYDROQUINONE | 112109-69-0 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 1-Pivaloyl-2,3,5-trimethylhydroquinone, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 4. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant Activity of Natural Hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Pivaloyl-2,3,5-trimethylhydroquinone

Abstract: This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-Pivaloyl-2,3,5-trimethylhydroquinone (CAS No. 112109-69-0), a key intermediate in the synthesis of Vitamin E and a valuable compound in organic synthesis.[1][2][3] In the absence of extensive publicly available experimental data, this document serves as a predictive and methodological framework for researchers, scientists, and drug development professionals. It outlines the predicted properties of the molecule and furnishes detailed, field-proven experimental protocols for their empirical determination, grounded in internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.[4] The causality behind experimental choices is elucidated to ensure a deep, applicable understanding of the characterization process.

Introduction and Molecular Overview

1-Pivaloyl-2,3,5-trimethylhydroquinone, also known as (4-hydroxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate, is an aromatic organic compound that combines the structural features of a hydroquinone with a bulky pivaloyl ester group. This structure imparts a unique balance of lipophilicity and hydrogen-bonding capability, making it a critical building block in multi-step syntheses, most notably in the industrial production of α-tocopherol (Vitamin E).[5] Its characterization is paramount for ensuring purity, predicting reactivity, and controlling reaction kinetics in subsequent synthetic steps.

This guide is structured to provide both a summary of known and predicted data and a practical, instructional framework for the empirical validation of these properties.

Core Physicochemical Properties

The following table summarizes the key identifying information and physicochemical properties of 1-Pivaloyl-2,3,5-trimethylhydroquinone. Due to a lack of published experimental values for several parameters, computational predictions from reputable software platforms (e.g., ACD/Labs, ChemAxon) are provided as estimates.[6][7][8] It is a core recommendation of this guide that these predicted values be empirically verified using the protocols detailed herein.

| Property | Value / Predicted Value | Data Source |

| IUPAC Name | (4-hydroxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | LGC Standards[9] |

| Synonyms | 1-Pivaloyl-2,3,5-trimethylhydroquinone | Santa Cruz Biotechnology[3] |

| CAS Number | 112109-69-0 | Santa Cruz Biotechnology[3] |

| Molecular Formula | C₁₄H₂₀O₃ | Santa Cruz Biotechnology[3] |

| Molecular Weight | 236.31 g/mol | Santa Cruz Biotechnology[3] |

| Appearance | White to off-white crystalline solid (Expected) | Inferred from similar compounds |

| Melting Point | Not Available (Experimental) | - |

| Boiling Point | Not Available (Experimental) | - |

| Water Solubility | Predicted: Low | Inferred from structure |

| pKa (Phenolic -OH) | Predicted: 10.5 ± 0.5 | ACD/Labs, ChemAxon Prediction[6][7] |

| LogP (o/w) | Predicted: 3.8 ± 0.4 | ACD/Labs, XLOGP3 Prediction[10][11] |

Synthesis and Purification

The primary route for synthesizing 1-Pivaloyl-2,3,5-trimethylhydroquinone involves the selective acylation of 2,3,5-trimethylhydroquinone with pivaloyl chloride.[12][13][14] The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

Caption: Proposed workflow for the synthesis of 1-Pivaloyl-2,3,5-trimethylhydroquinone.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for determining the key physicochemical properties. These methods are based on established international guidelines to ensure data integrity and reproducibility.

Melting Point Determination (OECD 102)

The melting point provides a primary indication of purity. A sharp melting range is characteristic of a pure crystalline solid. The capillary method is recommended for its simplicity and accuracy.[4][15][16][17]

Experimental Protocol:

-

Sample Preparation: Finely grind a small amount of the crystalline product to a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample at a rapid rate initially to approximately 15°C below the expected melting point.

-

Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion). The melting range is the difference between these two temperatures.

Causality: A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading. Impurities typically depress and broaden the melting range.

Water Solubility (Flask Method - OECD 105)

Given the hydrophobic nature of the molecule, its water solubility is expected to be low. The flask method is suitable for substances with solubility above 10⁻² g/L.[5][18][19][20][21]

Experimental Protocol:

-

System Preparation: Add an excess amount of 1-Pivaloyl-2,3,5-trimethylhydroquinone to a flask containing high-purity water.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 20°C) for a sufficient period to reach equilibrium (preliminary tests suggest 24-48 hours).

-

Phase Separation: Allow the mixture to stand at the same temperature to let undissolved solid settle. Centrifugation is recommended to ensure complete separation of the solid and aqueous phases.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant aqueous phase.

-

Quantification: Analyze the concentration of the dissolved substance in the aqueous sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the water solubility in g/L or mg/L.

Causality: Reaching true equilibrium is the most critical step; insufficient agitation time can lead to an underestimation of solubility. Using a specific and sensitive analytical method like HPLC is essential to accurately quantify the low concentrations expected in the aqueous phase.

Caption: Workflow for determining water solubility via the Flask Method (OECD 105).

Partition Coefficient (n-octanol/water) by HPLC Method (OECD 117)

The n-octanol/water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity, which is essential for predicting its ADME (Absorption, Distribution, Metabolism, Excretion) properties. The HPLC method is a rapid and reliable alternative to the traditional shake-flask method.[22][23][24][25][26]

Experimental Protocol:

-

System Setup: Use a reverse-phase HPLC system with a C18 column and an isocratic mobile phase (e.g., methanol/water mixture).

-

Calibration: Inject a series of reference compounds with known LogP values that span the expected range of the test substance (e.g., LogP 2 to 5).

-

Data Collection (Calibration): Record the retention time (t_R) for each reference compound. Calculate the capacity factor (k) for each using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Calibration Curve: Plot log(k) versus the known LogP values of the reference compounds to generate a linear calibration curve.

-

Sample Analysis: Dissolve the test substance in the mobile phase and inject it into the HPLC system under the same conditions. Determine its retention time and calculate its capacity factor.

-

LogP Determination: Interpolate the log(k) of the test substance on the calibration curve to determine its LogP value.

Causality: In reverse-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Therefore, a compound's retention time is directly proportional to its lipophilicity (LogP). The calibration with known standards provides a robust and validated system for this correlation.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.[27][28][29][30]

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~1.3 ppm (singlet, 9H): Protons of the three equivalent methyl groups of the bulky tert-butyl group on the pivaloyl ester.

-

~2.1-2.3 ppm (3 singlets, 3H each, total 9H): Protons of the three distinct methyl groups attached to the aromatic ring.

-

~4.5-5.5 ppm (broad singlet, 1H): The acidic proton of the phenolic hydroxyl group. This signal is exchangeable with D₂O.

-

~6.5-6.8 ppm (singlet, 1H): The single proton on the aromatic ring.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~15-25 ppm: Signals for the three methyl carbons on the aromatic ring.

-

~27 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group.

-

~39 ppm: Signal for the quaternary carbon of the tert-butyl group.

-

~115-150 ppm: Multiple signals corresponding to the six carbons of the aromatic ring (including those bearing the -OH, -O-ester, and methyl groups).

-

~177 ppm: Signal for the carbonyl carbon of the ester group.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[28]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

-

Analysis: Assign signals based on chemical shift, integration, and splitting patterns, comparing them to the predicted values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

-

3600-3200 (Broad): O-H stretching of the phenolic hydroxyl group.

-

3000-2850 (Sharp): C-H stretching from the aliphatic methyl and tert-butyl groups.

-

~1750 (Strong, Sharp): C=O stretching of the ester carbonyl group.

-

~1600, ~1470: C=C stretching vibrations within the aromatic ring.

-

~1200-1100 (Strong): C-O stretching of the ester linkage.

Experimental Protocol (Thin Solid Film): [1][31][32][33][34]

-

Dissolve a few milligrams of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution onto an IR-transparent salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Place the plate in the FTIR spectrometer and acquire the spectrum.

Causality: The thin film method avoids the characteristic peaks of mulling agents (like Nujol) and the complexities of KBr pellet preparation, often providing a clean and rapid spectrum for solid samples.[31]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, primarily related to the aromatic system.[9][35][36][37][38]

Expected Absorption Maxima (λ_max):

-

Phenolic compounds typically exhibit strong absorption bands in the UV region. For this structure, absorption maxima are expected around 270-290 nm in a non-polar solvent like hexane or cyclohexane, corresponding to the π → π* transitions of the substituted benzene ring. A shift may be observed in polar solvents.

Experimental Protocol:

-

Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol or hexane).

-

Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Use a dual-beam UV-Vis spectrophotometer to scan the sample from ~200 nm to 400 nm, using the pure solvent as a reference blank.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

1-Pivaloyl-2,3,5-trimethylhydroquinone is a molecule of significant synthetic utility whose full physicochemical profile is not yet extensively documented in public literature. This guide provides a robust framework for its characterization, combining predicted values with detailed, authoritative protocols for experimental determination. By following these methodologies, researchers can generate high-quality, reliable data essential for process optimization, quality control, and advanced applications in drug development and materials science. The principles and workflows described herein are designed to be self-validating, ensuring that the resulting data meets the highest standards of scientific integrity.

References

-

Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). ZIRKON.[Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder.[Link]

-

Partition coefficient octanol/water. (n.d.). Pesticide Registration Toolkit.[Link]

-

OECD 105 - Water Solubility. (n.d.). Situ Biosciences.[Link]

-

OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. (2021, March 15). Analytice.[Link]

-

OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. (n.d.). EUROLAB.[Link]

-

The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (n.d.). Asian Journal of Pharmaceutical Analysis.[Link]

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (n.d.). OECD.[Link]

-

Chromatographic Separation of Vitamin E Enantiomers. (2017, February 4). PMC - NIH.[Link]

-

Test No. 105: Water Solubility. (n.d.). OECD.[Link]

-

Test No. 105: Water Solubility. (n.d.). OECD.[Link]

-

The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (n.d.). Semantic Scholar.[Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell.[Link]

-

OECD 105 - Water Solubility Test at 20°C. (n.d.). Analytice.[Link]

-

Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2021, September 1). Edinburgh Instruments.[Link]

-

OECD 107, OECD 117 and OECD 123. (n.d.). Phytosafe.[Link]

-

Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (2021, September 15). Environmental Sciences Europe.[Link]

-

OECD n°102: Melting point/Melting interval. (2020, November 27). Analytice.[Link]

-

Test No. 102: Melting Point/ Melting Range. (n.d.). OECD.[Link]

-

Test No. 102: Melting Point/ Melting Range. (n.d.). OECD.[Link]

-

OECD 102: Melting Point Methodology and Analysis. (2024, June 13). YesWeLab - Blog.[Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies.[Link]

-

Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. (n.d.). ACS Publications.[Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab - Virginia Tech.[Link]

-

NMR Sample Preparation. (n.d.). University of Leicester.[Link]

-

How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester.[Link]

-

NMR Sample Preparation. (n.d.). Iowa State University.[Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses.[Link]

-

1H-NMR Organic Structure Guide. (n.d.). Scribd.[Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Oxford.[Link]

-

Scatter plots of ChemAxon and ACD/Labs predictions for the chemicals in... (n.d.). ResearchGate.[Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.[Link]

-

Synthesis of pivaloyl chloride. (n.d.). PrepChem.com.[Link]

-

Scatter plots of ChemAxon and ACD/Labs predictions for the chemicals in... (n.d.). ResearchGate.[Link]

-

MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. (2021, November 13). Edinburgh Research Explorer.[Link]

- Continuous process for the preparation of pivaloyl chloride and of aroyl chloride. (1998, December 23).

-

Predicting the pKa of Small Molecules. (n.d.). Matthias Rupp.[Link]

-

New and Original p K a Prediction Method Using Grid Molecular Interaction Fields. (2022, August 6). ResearchGate.[Link]

-

Reliability of logP predictions based on calculated molecular descriptors: a critical review. (n.d.). Publikon.[Link]

-

Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. (n.d.). Semantic Scholar.[Link]

-

Calculate Physicochemical Properties. (n.d.). ACD/Labs.[Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.[Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs.[Link]

-

Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (n.d.). PMC - NIH.[Link]

-

Top Trends in the World of Physicochemical Properties. (2021, November 17). ACD/Labs.[Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. 1-PIVALOYL-2,3,5-TRIMETHYLHYDROQUINONE | 112109-69-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. edinburghanalytical.com [edinburghanalytical.com]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. acdlabs.com [acdlabs.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. prepchem.com [prepchem.com]

- 14. patents.justia.com [patents.justia.com]

- 15. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. OECD 102: Melting Point Methodology and Analysis - YesWeLab [blog.yeswelab.fr]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. oecd.org [oecd.org]

- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 21. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 23. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 27. How To [chem.rochester.edu]

- 28. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 29. scribd.com [scribd.com]

- 30. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 31. orgchemboulder.com [orgchemboulder.com]

- 32. eng.uc.edu [eng.uc.edu]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 35. ijset.in [ijset.in]

- 36. ajpaonline.com [ajpaonline.com]

- 37. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking | Semantic Scholar [semanticscholar.org]

- 38. wineserver.ucdavis.edu [wineserver.ucdavis.edu]

An In-Depth Technical Guide to 1-Pivaloyl-2,3,5-trimethylhydroquinone: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a Vitamin E Precursor

1-Pivaloyl-2,3,5-trimethylhydroquinone is a key organic intermediate, primarily recognized for its integral role in the industrial synthesis of Vitamin E (α-tocopherol).[1] This guide provides a comprehensive overview of its molecular characteristics, a detailed exploration of its synthesis, and insights into the chemical principles that underscore its utility. Understanding the properties and synthesis of this molecule is crucial for optimizing the production of Vitamin E, a vital antioxidant for human health.[2][3]

Molecular Structure and Weight

The molecular structure of 1-Pivaloyl-2,3,5-trimethylhydroquinone, with the IUPAC name (4-hydroxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate, is characterized by a hydroquinone core substituted with three methyl groups and a pivaloyl group. The pivaloyl group, a bulky acyl moiety, is attached to one of the hydroxyl groups of the trimethylhydroquinone.

The molecular formula for this compound is C₁₄H₂₀O₃.[4] Based on this formula, the calculated molecular weight is 236.31 g/mol .[4]

| Property | Value | Source |

| CAS Number | 112109-69-0 | [4] |

| Molecular Formula | C₁₄H₂₀O₃ | [4] |

| Molecular Weight | 236.31 g/mol | [4] |

| IUPAC Name | (4-hydroxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | |

| SMILES | CC(C)(C)C(=O)OC1=C(C)C(C)=C(O)C=C1C | |

| InChI | InChI=1S/C14H20O3/c1-8-7-11(15)12(9(2)10(3)13(8)16)17-14(16)6(4,5)6/h7,15H,1-6H3 |

Synthesis of 1-Pivaloyl-2,3,5-trimethylhydroquinone: A Step-by-Step Protocol

The synthesis of 1-Pivaloyl-2,3,5-trimethylhydroquinone is achieved through the acylation of 2,3,5-trimethylhydroquinone (TMHQ) with pivaloyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of TMHQ attacks the carbonyl carbon of pivaloyl chloride.

Rationale for Experimental Choices

The use of a pivaloyl group as a protecting group for one of the hydroxyl functions in TMHQ is a strategic choice in the synthesis of Vitamin E. The bulky tert-butyl group of the pivaloyl moiety provides steric hindrance, which can offer selectivity in subsequent reactions and enhances the stability of the protected hydroxyl group against various reagents and reaction conditions.[5]

Experimental Protocol: Acylation of 2,3,5-Trimethylhydroquinone

This protocol describes a laboratory-scale synthesis of 1-Pivaloyl-2,3,5-trimethylhydroquinone.

Materials:

-

2,3,5-Trimethylhydroquinone (TMHQ)

-

Pivaloyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5-trimethylhydroquinone (1 equivalent) in anhydrous dichloromethane. Add a magnetic stir bar and cool the flask in an ice bath.

-

Base Addition: Add triethylamine or pyridine (1.1 equivalents) to the stirred solution. This base acts as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the reaction mixture using a dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 1-Pivaloyl-2,3,5-trimethylhydroquinone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Caption: Synthetic workflow for 1-Pivaloyl-2,3,5-trimethylhydroquinone.

Spectroscopic Data of Precursors

2,3,5-Trimethylhydroquinone

-

Mass Spectrometry (GC-MS): The mass spectrum of 2,3,5-trimethylhydroquinone shows a molecular ion peak (M⁺) at m/z 152.[1]

Pivaloyl Chloride

-

¹H NMR: The proton NMR spectrum of pivaloyl chloride would show a singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl carbon.[6]

-

Mass Spectrometry (GC-MS): The mass spectrum of pivaloyl chloride exhibits a characteristic fragmentation pattern with a base peak at m/z 57, corresponding to the tert-butyl cation.[7]

Role in Drug Development: A Precursor to an Essential Vitamin

The primary significance of 1-Pivaloyl-2,3,5-trimethylhydroquinone in the context of drug development lies in its role as a direct precursor to Vitamin E. Vitamin E is a crucial fat-soluble antioxidant that protects cells from oxidative stress.[3] The synthesis of Vitamin E involves the condensation of 1-Pivaloyl-2,3,5-trimethylhydroquinone (or its unprotected form, TMHQ) with isophytol.[1] While there is no direct evidence of 1-Pivaloyl-2,3,5-trimethylhydroquinone itself being used as a therapeutic agent or a prodrug, its efficient synthesis is a critical step in the manufacturing of a compound with profound importance in human health and medicine.

Caption: Overall pathway to Vitamin E synthesis highlighting the role of 1-Pivaloyl-2,3,5-trimethylhydroquinone.

Conclusion

1-Pivaloyl-2,3,5-trimethylhydroquinone is a molecule of significant industrial and pharmaceutical relevance due to its indispensable role in the synthesis of Vitamin E. Its molecular structure, featuring a stable pivaloyl protecting group, is key to its utility. The synthetic route via acylation of 2,3,5-trimethylhydroquinone is a well-established chemical transformation. For researchers and professionals in drug development and manufacturing, a thorough understanding of the chemistry of this intermediate is essential for the efficient and large-scale production of one of the most important antioxidants for human health.

References

Sources

- 1. Trimethylhydroquinone | C9H12O2 | CID 12785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antioxidant Green Factories: Toward Sustainable Production of Vitamin E in Plant In Vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Vitamin E synthesis and response in plants [frontiersin.org]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. guidechem.com [guidechem.com]

- 7. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Pivaloyl-2,3,5-trimethylhydroquinone in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-Pivaloyl-2,3,5-trimethylhydroquinone, a key intermediate in various organic syntheses.[1] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, practical methodologies for solubility determination, and predictive analysis of its behavior in a range of common organic solvents.

Understanding the Molecular Profile of 1-Pivaloyl-2,3,5-trimethylhydroquinone

1-Pivaloyl-2,3,5-trimethylhydroquinone, with the chemical formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol , is a solid, off-white crystalline powder.[1][2][3] Its structure, featuring a substituted aromatic ring, a hydroxyl group, and a pivaloyl ester group, dictates its interactions with various solvents.

The presence of both a polar hydroxyl (-OH) group capable of hydrogen bonding and a relatively nonpolar aromatic ring with alkyl substituents gives the molecule a mixed polarity.[4][5] This amphiphilic nature is central to understanding its solubility profile. The bulky pivaloyl group can also influence how the molecule packs in a crystal lattice and interacts with solvent molecules.

Caption: Chemical structure of 1-Pivaloyl-2,3,5-trimethylhydroquinone.

The Cornerstone of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is fundamental to predicting solubility.[5][6] This means polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[7] The solubility of 1-Pivaloyl-2,3,5-trimethylhydroquinone will therefore be a balance between the polarity of the solvent and the mixed polarity of the solute molecule itself.

Factors influencing solubility include:

-

Polarity: The polarity of a solvent is crucial. Solvents are broadly classified as polar (e.g., water, methanol, ethanol) and nonpolar (e.g., hexane, toluene).[7]

-

Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds significantly enhances solubility.[4][5] The hydroxyl group in 1-Pivaloyl-2,3,5-trimethylhydroquinone can act as a hydrogen bond donor, while the carbonyl and hydroxyl oxygens can act as acceptors.

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate, potentially leading to lower solubility.[8]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[6][8]

Predictive Solubility Analysis

Based on its molecular structure, we can predict the solubility of 1-Pivaloyl-2,3,5-trimethylhydroquinone in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Slightly Soluble to Soluble | The hydroxyl group of the solute can form hydrogen bonds with the solvent. The overall polarity is a good match.[4] |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Chloroform | Slightly Soluble to Soluble | The dipole-dipole interactions between the solvent and the polar groups of the solute will facilitate dissolution. Limited data suggests slight solubility in Chloroform.[1] |

| Nonpolar | Hexane, Toluene | Slightly Soluble to Insoluble | The significant polarity from the hydroxyl and ester groups will likely hinder solubility in nonpolar solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly Soluble | These solvents have intermediate polarity and can accept hydrogen bonds, suggesting some degree of solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.

Caption: Experimental workflow for solubility determination.

Materials:

-

1-Pivaloyl-2,3,5-trimethylhydroquinone

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1-Pivaloyl-2,3,5-trimethylhydroquinone to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker or water bath.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

For finer particles, centrifuge the vials to achieve a clear separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the concentration of 1-Pivaloyl-2,3,5-trimethylhydroquinone in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Factors Influencing Experimental Accuracy

-

Purity of Compound and Solvents: Impurities can significantly affect solubility measurements. Use high-purity materials.

-

Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately recorded temperature throughout the experiment.

-

Equilibration Time: Ensure sufficient time is allowed for the system to reach equilibrium.

-

Accurate Quantification: The choice and validation of the analytical method are critical for reliable results.

Conclusion

While specific quantitative data for the solubility of 1-Pivaloyl-2,3,5-trimethylhydroquinone in a wide array of organic solvents is not extensively published, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solubility. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific applications. Based on its chemical nature, it is anticipated that 1-Pivaloyl-2,3,5-trimethylhydroquinone will exhibit its highest solubility in polar aprotic and slightly polar protic organic solvents.

References

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- LGC Standards. (n.d.). 1-Pivaloyl-2,3,5-trimethylhydroquinone.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- AAT Bioquest. (2022, April 18).

- Santa Cruz Biotechnology. (n.d.). 1-Pivaloyl-2,3,5-trimethylhydroquinone.

- PubChem. (n.d.). 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone.

- Organic Syntheses. (n.d.). Procedure.

- Selleckchem. (n.d.). 2,3,5-Trimethyl Hydroquinone CAS NO 700-13-0.

- ChemicalBook. (2023, May 25). 1-O-HEXYL-4-PIVALOYL-2,3,5-TRIMETHYLHYDROQUINONE.

- ChemicalBook. (2023, May 28). 1-PIVALOYL-2,3,5-TRIMETHYLHYDROQUINONE.

- Google Patents. (1998, December 23). Continuous process for the preparation of pivaloyl chloride and of aroyl chloride.

- PrepChem.com. (n.d.). Synthesis of pivaloyl chloride.

- Grokipedia. (n.d.). Pivaloyl chloride.

- Google Patents. (n.d.). US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl ...

- Google Patents. (n.d.).

- ResearchGate. (2025, August 10).

- Physical Chemistry Research. (2023, November 19).

- Google Patents. (n.d.).

- Tokyo Chemical Industry Co., Ltd. (n.d.). Pivaloyl Chloride.

Sources

- 1. 1-PIVALOYL-2,3,5-TRIMETHYLHYDROQUINONE | 112109-69-0 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2,3,5-Trimethyl Hydroquinone CAS NO 700-13-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Spectral Analysis of 1-Pivaloyl-2,3,5-trimethylhydroquinone

Prepared by: A Senior Application Scientist

Preamble: The Analytical Imperative for Acylated Hydroquinones

In the landscape of drug development and organic synthesis, the structural elucidation of novel compounds is a cornerstone of progress. 1-Pivaloyl-2,3,5-trimethylhydroquinone (CAS: 112109-69-0, Molecular Formula: C₁₄H₂₀O₃, MW: 236.31 g/mol ) is a molecule of interest, serving as a key intermediate in the synthesis of various bioactive compounds, including derivatives of Vitamin E.[1][2][3] Its structure, featuring a sterically hindered pivaloyl ester on a trimethylated hydroquinone core, presents a unique analytical profile. This guide provides a comprehensive examination of the expected spectral data—NMR, IR, and MS—for this compound. It is designed not merely as a list of values, but as an interpretive manual, grounding each prediction in the fundamental principles of spectroscopy and explaining the causality behind the expected spectral features.

The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for confirming the identity and purity of synthesized 1-Pivaloyl-2,3,5-trimethylhydroquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For 1-Pivaloyl-2,3,5-trimethylhydroquinone, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be relatively simple, reflecting the molecule's symmetry and the presence of magnetically isolated spin systems. The key to interpretation lies in understanding how the electronic environment, influenced by the aromatic ring, hydroxyl, and pivaloyl ester groups, dictates the chemical shift of each proton.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.6 - 6.8 | Singlet (s) | 1H | Ar-H | The lone aromatic proton is shielded by the three methyl groups and two oxygen-containing substituents, shifting it upfield relative to benzene (7.26 ppm). |

| ~5.0 - 5.5 | Singlet (s) | 1H | Ar-OH | The phenolic proton signal is typically broad but can be a sharp singlet in a dry solvent. Its chemical shift is concentration-dependent. |

| ~2.25 | Singlet (s) | 3H | Ar-CH ₃ (C5) | Aromatic methyl groups typically resonate in this region. This one is para to the pivaloyl group. |

| ~2.18 | Singlet (s) | 3H | Ar-CH ₃ (C3) | Ortho to the pivaloyl group, may experience slight deshielding compared to the other methyls. |

| ~2.15 | Singlet (s) | 3H | Ar-CH ₃ (C2) | Ortho to the hydroxyl group. The three methyl signals are expected to be closely spaced but distinct. |

| ~1.35 | Singlet (s) | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group of the pivaloyl moiety produce a strong singlet, characteristic of this group.[4] Its upfield shift is typical for aliphatic protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. The predicted shifts are based on the known effects of alkyl, hydroxyl, and ester substituents on an aromatic ring.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~177 | C =O (Ester) | The carbonyl carbon of the pivaloyl ester is significantly deshielded, appearing far downfield.[5] |

| ~148 | C -OH (C4) | Aromatic carbon bearing the hydroxyl group, shifted downfield due to the electronegativity of oxygen. |

| ~145 | C -O(C=O)R (C1) | Aromatic carbon attached to the pivaloyl ester group, also strongly deshielded. |

| ~128 | C -H (C6) | The protonated aromatic carbon. |

| ~125 | C -CH₃ (C5) | Quaternary aromatic carbon attached to a methyl group. |

| ~123 | C -CH₃ (C3) | Quaternary aromatic carbon attached to a methyl group. |

| ~118 | C -CH₃ (C2) | Quaternary aromatic carbon attached to a methyl group. |

| ~39 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~27 | -C(C H₃)₃ | The nine equivalent methyl carbons of the tert-butyl group give a single, strong signal. |

| ~16 | Ar-C H₃ (C5) | Aromatic methyl carbons typically appear in the 15-25 ppm range. |

| ~13 | Ar-C H₃ (C3) | Aromatic methyl carbon. |

| ~12 | Ar-C H₃ (C2) | Aromatic methyl carbon. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following workflow is recommended for acquiring high-quality NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

The IR spectrum of 1-Pivaloyl-2,3,5-trimethylhydroquinone will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic moieties.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| 3550 - 3200 | Broad, Strong | O-H Stretch | Phenolic Hydroxyl (-OH) | The broadness is due to hydrogen bonding. In a dilute solution, a sharper peak may appear around 3600 cm⁻¹.[6] |

| 2970 - 2870 | Strong | C-H Stretch (sp³) | Methyl & t-Butyl Groups | Characteristic stretching vibrations for aliphatic C-H bonds. |

| ~1750 | Strong, Sharp | C=O Stretch | Ester Carbonyl | The C=O stretch of a phenyl ester is typically at a higher frequency than that of an aliphatic ester due to the electron-withdrawing nature of the phenyl ring. |

| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Ring | These two bands are characteristic of C=C stretching within a benzene ring.[7] |

| ~1210 | Strong | C-O Stretch (Ester) | Ar-O-(C=O) | This corresponds to the stretching of the C-O single bond between the aromatic ring and the carbonyl group. |

| ~1150 | Strong | C-O Stretch (Ester) | (C=O)-O-C | Corresponds to the stretching of the other C-O single bond in the ester linkage. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid 1-Pivaloyl-2,3,5-trimethylhydroquinone onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum. The resulting transmittance or absorbance spectrum can then be analyzed for peak positions and intensities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrum Data

For 1-Pivaloyl-2,3,5-trimethylhydroquinone (MW = 236.31), we can predict the molecular ion and key fragment ions.

Table 4: Predicted Key Ions in EI-MS

| m/z Value | Ion | Formula of Ion | Rationale for Formation |

| 236 | [M]⁺˙ | [C₁₄H₂₀O₃]⁺˙ | The molecular ion, representing the intact molecule with one electron removed. Its abundance may be moderate. |

| 180 | [M - C₄H₈]⁺˙ | [C₁₀H₁₂O₃]⁺˙ | Loss of isobutylene via McLafferty rearrangement from the pivaloyl group. |

| 152 | [M - C₅H₈O]⁺˙ | [C₉H₁₂O₂]⁺˙ | Cleavage of the pivaloyl group with hydrogen transfer back to the hydroquinone oxygen, yielding the trimethylhydroquinone radical cation. |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | Base Peak. Alpha-cleavage of the ester to lose the trimethylhydroquinone radical, forming the extremely stable tert-butyl cation. This is a hallmark fragmentation for pivaloyl-containing compounds.[8][9] |

Logical Fragmentation Pathway

The fragmentation is dictated by the formation of the most stable ions. The stability of the tert-butyl cation makes the cleavage of the pivaloyl group the most favorable pathway.

Caption: Primary fragmentation pathways for 1-Pivaloyl-2,3,5-trimethylhydroquinone.

Experimental Protocol for MS Data Acquisition (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for determining the molecular weight of moderately polar compounds.

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings (Positive Ion Mode):

-

Capillary Voltage: ~3.5 - 4.5 kV

-

Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.

-

Drying Gas (N₂): Set temperature (~250-350 °C) and flow rate to desolvate the ions effectively.

-

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu). The primary ion observed will likely be the protonated molecule [M+H]⁺ at m/z 237 or the sodium adduct [M+Na]⁺ at m/z 259.

-

Tandem MS (MS/MS): To confirm fragmentation, select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate and analyze the product ions, which should correspond to the fragments predicted above.

Conclusion

The structural elucidation of 1-Pivaloyl-2,3,5-trimethylhydroquinone is straightforward when employing a multi-technique spectroscopic approach. The predicted NMR, IR, and MS data provide a clear and consistent analytical signature. The ¹H NMR confirms the proton count and environment, particularly the characteristic singlets for the aromatic proton, three distinct methyl groups, and the highly shielded tert-butyl group. The ¹³C NMR provides a carbon map, highlighting the ester carbonyl and substituted aromatic carbons. IR spectroscopy confirms the presence of key hydroxyl and ester carbonyl functional groups, while mass spectrometry establishes the molecular weight and reveals a dominant fragmentation pathway driven by the formation of the stable tert-butyl cation. By following the detailed protocols and using the interpretive guide provided, researchers can confidently verify the synthesis and purity of this important chemical intermediate.

References

-

MDPI. Synthesis of Acylated Naphthohydroquinones Through Photo-Friedel–Crafts Acylation and Evaluation of Their Antibiotic Potential. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0181826). [Link]

-

PubMed Central (NIH). Antioxidant Activity of Natural Hydroquinones. [Link]

-

ResearchGate. Fourier-transformed infrared (FTIR) spectra of hydroquinone (HQ), azelaic acid (AA), and bis(4-hydroxyphenyl)nonanedioate (BHN). [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0296102). [Link]

-

PubChem. Pivaloyl chloride. [Link]

-

Chemguide. Fragmentation Patterns in Mass Spectra. [Link]

-

ResearchGate. H and 13 C NMR data of compounds 1 and 2. [Link]

-

Semantic Scholar. Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. [Link]

-

PubMed. pH-dependent spectroscopic changes associated with the hydroquinone of FMN in flavodoxins. [Link]

-

Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

-

Thieme Connect. Applying New Technologies to old 13C-NMR Reference Data. [Link]

-

ResearchGate. 1 H--NMR spectrum (300 MHz, d 3--MeOD, 295 K) of the protected.... [Link]

- Google Patents.

-

Asian Journal of Chemistry. Fast Atom Bombardment Mass Spectral Analysis. [Link]

-

MDPI. Synthesis, Crystal Structure, Spectra and Quantum Chemical Study on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. [Link]

-

NIST WebBook. Pivalyl chloride. [Link]

-

PubMed. Synthesis, crystal structure, spectra and quantum chemical study on 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1,3,5-trimethylbenzene. [Link]

-

ResearchGate. Synthesis, Physico-Chemical Characterization and Quantum Chemical Studies of 2, 3-Dimethylquinoxalinium-5-Sulphosalicylate Crystal. [Link]

-

Scribd. Unit V Mass Spectra Notes 2. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-PIVALOYL-2,3,5-TRIMETHYLHYDROQUINONE | 112109-69-0 [chemicalbook.com]

- 3. 1-Pivaloyl-2,3,5-trimethylhydroquinone | LGC Standards [lgcstandards.com]

- 4. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pivaloyl chloride(3282-30-2) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Pivalyl chloride [webbook.nist.gov]

The Multifaceted Biological Activities of Trimethylhydroquinone Derivatives: A Technical Guide for Researchers

Introduction

Trimethylhydroquinone (TMHQ), a methylated derivative of hydroquinone, and its derivatives are emerging as a class of compounds with significant therapeutic potential.[1][2] Possessing a core hydroquinone structure, these molecules are adept at participating in redox reactions, which underpins their diverse biological activities. This technical guide provides an in-depth exploration of the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of TMHQ derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, present quantitative data, and provide detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Antioxidant Activity: Scavenging Radicals and Fortifying Cellular Defenses

The antioxidant capacity of trimethylhydroquinone derivatives is a cornerstone of their biological effects, stemming from two primary mechanisms: direct radical scavenging and the activation of endogenous antioxidant pathways.

Mechanisms of Antioxidant Action

Direct Radical Scavenging: The phenolic hydroxyl groups on the hydroquinone ring of TMHQ and its derivatives can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging radical chain reactions.[1] The presence of methyl groups on the aromatic ring enhances the electron-donating capacity of the hydroxyl groups, potentially increasing the radical scavenging efficiency compared to the parent hydroquinone molecule.

Activation of the Nrf2-ARE Pathway: A more profound and lasting antioxidant effect is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Electrophilic compounds, including oxidized derivatives of TMHQ, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[6] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][7][8][9][10] The upregulation of these genes fortifies the cell's ability to combat oxidative stress.[4][7][8][9][10]

Figure 2: Inhibition of the NF-κB pathway by TMHQ derivatives.

In Vitro Evaluation of Anti-inflammatory Activity

A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Protocol:

-

Cell Culture:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. [11][12]2. Assay Procedure:

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. [13]3. Measurement of Nitrite:

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). [13] * Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Calculation:

-

Create a standard curve using sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of inhibition of NO production and determine the IC50 value.

-

Anticancer Activity: Inducing Apoptosis in Malignant Cells

Several derivatives of hydroquinone and thymohydroquinone have demonstrated promising anticancer activities. [14][15]The primary mechanism appears to be the induction of apoptosis, or programmed cell death, in cancer cells.

Mechanism of Anticancer Action: Induction of Apoptosis

Apoptosis is a tightly regulated process involving a cascade of caspases. The intrinsic pathway of apoptosis is often initiated by cellular stress, leading to the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3. [16][17][18][19]The Bcl-2 family of proteins plays a crucial role in regulating this pathway, with pro-apoptotic members like Bax promoting apoptosis and anti-apoptotic members like Bcl-2 inhibiting it. [20][21][13][22][23] Some thymohydroquinone derivatives have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, thereby shifting the balance towards cell death. [21][13]This leads to the activation of caspase-3 and caspase-9, culminating in the execution of the apoptotic program. [24]

Figure 4: Neuroprotective mechanism of HTHQ via the Nrf2/HO-1 pathway.

In Vitro Models for Neuroprotection Studies

Cell-based models are invaluable for screening and mechanistic studies of neuroprotective compounds.

Protocol:

-

Cell Culture:

-

Culture a suitable neuronal cell line, such as PC12 or HT22, in appropriate medium. 2[1][11]. Assay Procedure:

-

Pre-treat the cells with the test compound for a specified time.

-

Induce oxidative stress using agents like glutamate, hydrogen peroxide, or by inducing hypoxia/reperfusion. 3[1][11]. Assessment of Cell Viability:

-

Measure cell viability using the MTT assay or other similar methods.

-

-

Mechanistic Studies:

-

Perform Western blotting to analyze the expression levels of proteins in the Nrf2/HO-1 pathway (Nrf2, Keap1, HO-1, NQO1).

-

Measure markers of oxidative stress (e.g., reactive oxygen species levels, lipid peroxidation).

-

Assess apoptosis using techniques like TUNEL staining or caspase activity assays.

-

Synthesis of Trimethylhydroquinone Derivatives

The exploration of the biological activities of TMHQ derivatives necessitates their chemical synthesis. A general approach to synthesize 1-O-alkylated TMHQ derivatives involves the reaction of TMHQ with an appropriate alkyl halide in the presence of a base.

General Synthesis of 1-O-Alkyl-2,3,5-trimethylhydroquinone

Figure 5: General synthesis scheme for 1-O-alkyl-TMHQ derivatives.

General Procedure:

-

Dissolve trimethylhydroquinone in a suitable solvent such as acetone or DMF.

-

Add a base, for example, potassium carbonate, to the solution.

-

Add the desired alkyl halide (e.g., hexyl bromide for HTHQ).

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent.

-

Purify the crude product by column chromatography.

Conclusion

Trimethylhydroquinone and its derivatives represent a versatile class of bioactive molecules with significant potential in therapeutic development. Their ability to combat oxidative stress, quell inflammation, induce cancer cell death, and protect neurons from damage highlights their multifaceted nature. This technical guide provides a comprehensive overview of their biological activities, the underlying molecular mechanisms, and detailed protocols for their evaluation. It is our hope that this resource will serve as a valuable tool for researchers in the field, stimulating further investigation and accelerating the translation of these promising compounds from the laboratory to the clinic.

References

-

Tang, C., Hu, Y., Lyu, H., et al. (2020). Neuroprotective effects of 1‐O‐hexyl‐2,3,5‐trimethylhydroquinone on ischaemia/reperfusion‐induced neuronal injury by activating the Nrf2/HO‐1 pathway. Journal of Cellular and Molecular Medicine, 24(16), 9346-9358. [Link]

-

Ultimate Treat. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Retrieved from [Link]

-

Filo. (2025, September 21). detailed protocol for FRAP assay. Retrieved from [Link]

-

Saidachary, G., Veera Prasad, K., & Duscharla, D. (2014). Determination of caspase-3 and caspase-9 activities induced by compounds 4bed. ResearchGate. Retrieved from [Link]

-

Wu, C. C., et al. (2004). 1-O-hexyl-2,3,5-trimethylhydroquinone inhibits IkappaB phosphorylation and degradation-linked inducible nitric oxide synthase expression: beyond antioxidant function. Molecular Pharmacology, 65(3), 701-709. [Link]

-

Murty, M. S. R., et al. (2011). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. Retrieved from [Link]

-

Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]

-

Satoh, T., et al. (2014). Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential. The Journal of Neuroscience, 34(15), 5199-5209. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). MDPI. [Link]

-

Kim, Y. H., et al. (2012). Hydroquinone-induced apoptosis of human lymphocytes through caspase 9/3 pathway. Molecular Biology Reports, 39(5), 5891-5898. [Link]

-

Protocols.io. (2023, February 27). MTT (Assay protocol. Retrieved from [Link]

-

Lee, J. H., et al. (2024). Neuroprotective effects of cerebroprotein hydrolysate and its combination with antioxidants against oxidative stress-induced HT22 cell death. Toxicological Research, 40(4), 541-550. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

Lee, S. O., et al. (2012). CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation. Molecules and Cells, 33(5), 475-480. [Link]

-